molecular formula C18H17Cl2NO4 B5526955 methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B5526955
M. Wt: 382.2 g/mol
InChI Key: PKIQZFCTUFXIAH-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, including dichlorophenyl and methyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch synthesis, which involves the condensation of ethyl acetoacetate, an aldehyde, and a nitrogen source under acidic conditions . The reaction proceeds through the formation of an intermediate dihydropyridine, which is subsequently oxidized to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. It is believed to act as a calcium channel blocker, similar to felodipine, by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition leads to a decrease in vascular smooth muscle contractility and subsequent vasodilation, which can help in managing hypertension.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its dichlorophenyl group, in particular, may enhance its binding affinity to calcium channels, potentially leading to improved efficacy and selectivity.

Properties

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-8-6-12-15(17(23)14(8)18(24)25-2)10(7-13(22)21-12)9-4-3-5-11(19)16(9)20/h3-5,8,10,14H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIQZFCTUFXIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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